Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a 1,4,5,6,7,8-hexahydroquinoline core substituted with a benzyl ester at position 3, a 4-(dimethylamino)phenyl group at position 4, a methyl group at position 2, and a phenyl group at position 5. Its structural complexity and functional group diversity make it a candidate for pharmaceutical applications, particularly in calcium modulation or antimicrobial activity, as seen in related 1,4-dihydropyridine derivatives .
Properties
IUPAC Name |
benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O3/c1-21-29(32(36)37-20-22-10-6-4-7-11-22)30(24-14-16-26(17-15-24)34(2)3)31-27(33-21)18-25(19-28(31)35)23-12-8-5-9-13-23/h4-17,25,30,33H,18-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNVOARVEZIRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with dimethylamino benzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride (AlCl3) and solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzyl ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Solvents: Ethanol, dichloromethane, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Biology: Investigated for its potential antimicrobial properties, particularly against fungi and bacteria.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its ability to act as a photoinitiator. Upon exposure to UV or visible light, the compound undergoes radical formation, initiating polymerization reactions. This property is particularly useful in the fabrication of hydrogels and other polymeric materials .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Physical Properties
The compound’s electronic profile and physical properties are influenced by substituents on the hexahydroquinoline core. Key analogues and their substituent effects include:
Key Observations :
- Electron-donating groups (e.g., dimethylamino, methoxy) improve solubility and intermolecular interactions, while electron-withdrawing groups (e.g., nitro) reduce solubility but stabilize specific conformations .
- Halogen substituents (e.g., fluorine in ) enhance bioavailability and binding affinity via hydrophobic interactions.
- Bulkier aryl groups (e.g., 7-phenyl in the target compound) may increase steric hindrance, affecting packing efficiency in crystalline phases .
Crystallographic and Structural Insights
- Ring puckering: The hexahydroquinoline core adopts a boat-chair conformation, as observed in methyl and methoxy derivatives (e.g., ). Substituents like 7-phenyl influence puckering amplitudes, affecting molecular rigidity .
- Hydrogen bonding : Hydroxy and methoxy groups form robust hydrogen-bonding networks (e.g., ), whereas nitro groups rely on weaker van der Waals interactions .
- SHELX refinement : Crystallographic data for analogues (e.g., ) were resolved using SHELXL, confirming the reliability of structural models for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
